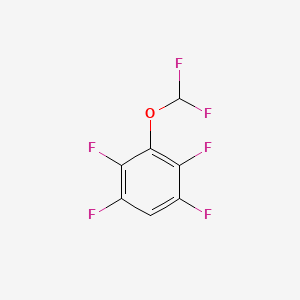

3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene

CAS No.: 155466-60-7

Cat. No.: VC8077105

Molecular Formula: C7H2F6O

Molecular Weight: 216.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 155466-60-7 |

|---|---|

| Molecular Formula | C7H2F6O |

| Molecular Weight | 216.08 g/mol |

| IUPAC Name | 3-(difluoromethoxy)-1,2,4,5-tetrafluorobenzene |

| Standard InChI | InChI=1S/C7H2F6O/c8-2-1-3(9)5(11)6(4(2)10)14-7(12)13/h1,7H |

| Standard InChI Key | SYLWJPITZPRIDB-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1F)F)OC(F)F)F)F |

| Canonical SMILES | C1=C(C(=C(C(=C1F)F)OC(F)F)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

The compound’s structure consists of a benzene ring with fluorine atoms at the 1, 2, 4, and 5 positions and a difluoromethoxy group at the 3 position. This arrangement is confirmed by its SMILES notation (\text{C1=C(C(=C(C(=C1F)F)OC(F)F)F)F) and InChIKey (SYLWJPITZPRIDB-UHFFFAOYSA-N) . The electronegative fluorine atoms induce significant electron withdrawal, rendering the aromatic ring electron-deficient and highly reactive toward nucleophilic agents.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 216.08 g/mol | |

| Exact Mass | 216.001 g/mol | |

| LogP (Partition Coefficient) | 2.84 | |

| PSA (Polar Surface Area) | 9.23 Ų |

The high LogP value (2.84) indicates lipophilicity, suggesting potential membrane permeability in biological systems .

Synthesis and Reactivity

Reactivity Profile

The electron-deficient aromatic ring facilitates nucleophilic substitution reactions, particularly at the para position relative to the difluoromethoxy group. For example, hydroxylation or amination reactions are plausible under basic conditions. The difluoromethoxy group itself can participate in hydrolysis under strongly acidic or basic conditions, yielding phenolic derivatives.

Applications in Research and Industry

Pharmaceutical Intermediates

Fluorinated aromatic compounds are critical in drug design due to their metabolic stability and ability to modulate pharmacokinetics. 3-(Difluoromethoxy)-1,2,4,5-tetrafluoro-benzene serves as a precursor for antitumor and antiviral agents, where fluorine atoms enhance binding affinity to target proteins. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases involved in cancer progression.

Materials Science

In polymer chemistry, the compound is incorporated into high-performance resins and coatings to improve thermal stability and chemical resistance. Its low polar surface area (9.23 Ų) makes it suitable for hydrophobic coatings in electronic components .

Comparative Analysis with Related Compounds

1,2,4,5-Tetrafluoro-3-(trifluoromethyl)benzene

This analog (CAS 651-80-9) replaces the difluoromethoxy group with a trifluoromethyl (-CF₃) group, increasing molecular weight to 218.07 g/mol . The -CF₃ group enhances electron withdrawal but reduces hydrolytic stability compared to -OCF₂H .

Future Research Directions

Novel Synthesis Methods

Exploring catalytic asymmetric synthesis could yield enantiomerically pure derivatives for chiral drug development. Photocatalytic fluorination methods may also improve reaction efficiency.

Environmental Impact Studies

Investigating the biodegradation and bioaccumulation potential of fluorinated aromatics is critical, as persistent degradation products like HF pose ecological risks .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume